1,3-Dioxolane-4-methanol
Overview
Description
1,3-Dioxolane-4-methanol is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15827. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that this compound is synthesized from glycerol and carbonyl compounds .
Mode of Action
The synthesis of 1,3-Dioxolane-4-methanol involves the condensation of carbonyl compounds with vicinal diols . The process is facilitated by the formation of adducts with carbonyl compounds (hemiacetals), which act as active intermediates in the condensation .
Biochemical Pathways
The compound is synthesized via a condensation reaction involving carbonyl compounds and vicinal diols . This suggests that it may interact with biochemical pathways involving these compounds.
Result of Action
It’s known that the compound is used in the synthesis of various products, including plasticizers, solubilizing and suspending agents in pharmaceutical preparations, lubricants, and fuel additives . Enantiomerically pure forms of this compound compounds are used in the synthesis of β-blockers, glycerophospholipids, PAF (platelet aggregating factor), (aryloxy)propanolamines, and other products used in the treatment of epilepsy and hypertension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound from glycerol and carbonyl compounds is facilitated by the presence of ethanol . .
Biochemical Analysis
Biochemical Properties
1,3-Dioxolane-4-methanol is involved in biochemical reactions, particularly in the formation of acetals and ketals . It is prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The name of the compound, this compound, is crucial in these interactions as it forms the backbone of the resulting molecules .
Cellular Effects
It is known that the compound plays a role in the formation of other organic compounds, which may have various effects on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of adducts with carbonyl compounds (hemiacetals), which behave as active intermediates of the condensation . This process results in a high yield of the reaction product and considerably reduces the duration of the process .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized in a high yield and in a reduced duration of the process .
Metabolic Pathways
It is known that the compound is involved in the formation of other organic compounds, which may participate in various metabolic pathways .
Subcellular Localization
Given its role in the formation of other organic compounds, it may be localized in areas of the cell where these reactions take place .
Properties
IUPAC Name |
1,3-dioxolan-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-1-4-2-6-3-7-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHGAOWOIJMTPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863547 | |
Record name | (1,3-Dioxolan-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |
Record name | Glycerol formal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14433 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
5464-28-8 | |
Record name | 1,3-Dioxolane-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5464-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerol formal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerol formal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,3-Dioxolan-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dioxolan-4-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GLYCEROL FORMAL, .ALPHA.,.BETA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q45U46I791 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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